3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKRMGKRHCNBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazole-derived compound that has garnered attention for its potential biological activities. This compound falls under the category of purine derivatives and has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across these cell lines, indicating potent cytotoxicity against tumor cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Findings : The minimum inhibitory concentration (MIC) values were reported to be between 50 to 100 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative strains .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Experimental Model : In vivo studies using a carrageenan-induced paw edema model in rats demonstrated a significant reduction in swelling when treated with the compound .
Data Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving the administration of the compound in combination with standard chemotherapeutic agents showed enhanced efficacy and reduced side effects in animal models of breast cancer.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of bacteria where it demonstrated synergistic effects when used alongside traditional antibiotics.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the triazolo-purine class and is characterized by its unique structure that includes a triazole ring fused to a purine derivative. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes. Recent advancements in synthetic methodologies have enhanced the efficiency of producing such compounds under eco-friendly conditions, utilizing microwave-assisted techniques and solvent-free approaches .
Table 1: Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 83 | Toluene at 120 °C for 24 hours |
| Conventional heating | Varies | Under reflux conditions |
| Solvent-free methods | High | Various organic solvents tested |
Antimicrobial Properties
Research indicates that compounds within the triazolo-purine family exhibit notable antimicrobial activities. Studies have demonstrated the effectiveness of these compounds against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of triazolo-purines have shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been explored in various in vitro studies. These studies reveal that the compound can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways related to cell proliferation and survival .
Case Study: Anticancer Efficacy
A recent study evaluated the compound's efficacy against human cancer cell lines. The results indicated that treatment with this triazolo-purine derivative led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.
Purinergic Signaling Modulation
The compound's structure allows it to interact with purinergic receptors, which play critical roles in various physiological processes including immune response and inflammation. Targeting these receptors could lead to novel therapeutic strategies for treating inflammatory diseases and immune-mediated disorders .
Table 2: Potential Pharmacological Targets
| Target | Application Area |
|---|---|
| Purinergic receptors | Immunomodulation |
| Cancer cell signaling | Anticancer therapies |
| Antimicrobial targets | Infection control |
Chemical Reactions Analysis
Substitution Reactions
The bromophenyl group at position 3 enables nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Key Reactions:
-
The bromine atom’s position para to the triazole ring enhances electrophilicity, facilitating cross-coupling reactions.
-
Ethyl and methyl substituents at N9 and N5 stabilize the purine core but limit steric accessibility at adjacent positions .
Oxidation and Reduction
The purine-dione system undergoes redox modifications under controlled conditions:
Oxidation:
| Target Site | Oxidizing Agent | Product | Notes | Source |
|---|---|---|---|---|
| C8 Carbonyl | H₂O₂/Fe³⁺ | 6,8-Dihydroxy derivative | Forms chelates with Fe³⁺ | |
| Ethyl Group (N9) | KMnO₄/H₂SO₄ | Carboxylic acid derivative | Low yield (≤40%) |
Reduction:
| Reaction | Reductant | Product | Application | Source |
|---|---|---|---|---|
| Dione to Diol | NaBH₄/MeOH | 6,8-Diol intermediate | Precursor for prodrugs | |
| Bromophenyl to Phenyl | H₂/Pd-C | Dehalogenated analog | Reduces bioactivity |
Cyclization and Ring Expansion
The triazole-purine core participates in annulation reactions:
| Reagents | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| PhNCO/DBU | Toluene, 110°C | Benzo-triazepine fused analog | Enhanced π-stacking | |
| CS₂/K₂CO₃ | DMF, 80°C | Thiazolo-triazolo-purine hybrid | Improved solubility |
Functionalization at N7 and N9
The ethyl group at N9 and methyl at N5 direct regioselective modifications:
| Reaction | Site | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | N7 | MeI, NaH/THF | N7-methylated analog | 68% | |
| Acylation | N9 | AcCl, pyridine | N9-acetyl derivative | 51% |
-
Ethyl at N9 resists displacement but allows for side-chain functionalization (e.g., epoxidation).
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares substituents, molecular weights, and inferred properties of the target compound with analogs from the literature:
*Estimated based on C${17}$H${16}$BrN$7$O$3$; †Calculated from formula in ; ‡Derived from ’s molecular formula.
Substituent Impact on Properties
- Halogen vs. Methoxy groups () are electron-donating, altering electronic distribution and hydrogen-bonding capacity .
- 9-Substituent Variations: Ethyl (target) and 2-methoxyethyl () balance lipophilicity and solubility.
- Methyl at 5- and 7-positions : Additional methyl groups (e.g., ) may stabilize the molecule against oxidation or improve metabolic stability .
Research Implications
The structural diversity among these compounds highlights opportunities for structure-activity relationship (SAR) studies:
- Bromine’s role in enhancing binding affinity via halogen bonds vs. chlorine’s smaller size.
- Trade-offs between lipophilicity (e.g., isopropyl) and solubility (e.g., methoxyethyl) in drug design.
- Metabolic stability conferred by methyl groups or hindered by bulky 9-substituents.
Further pharmacological profiling, including kinase inhibition assays or solubility studies, is needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
